molecular formula C11H10O4 B8368395 2-(2-Methylbenzylidene)malonic acid

2-(2-Methylbenzylidene)malonic acid

Cat. No. B8368395
M. Wt: 206.19 g/mol
InChI Key: ZXCRUOKKEYFRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04929641

Procedure details

Hydrogenate the acid of Step 1 (24.3 g) in EtOAc (600 ml) and EtOH (100 ml) at 60 psi with 5% Pd/C (1.0 g). After 2 hr., filter and concentrate to obtain the title compound as a beige solid, m.p. 132°-5°.
Name
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH:4]=[C:5]([C:9]([OH:11])=[O:10])[C:6]([OH:8])=[O:7]>CCOC(C)=O.CCO.[Pd]>[CH3:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][CH:5]([C:9]([OH:11])=[O:10])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C(=O)O)C=CC=C1
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(CC(C(=O)O)C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.